N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-19(21(9-1-2-10-21)17-6-4-14-29-17)22-11-12-24-20(27)25(15-7-8-15)18(23-24)16-5-3-13-28-16/h3-6,13-15H,1-2,7-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFJMHKUKNFISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as the furan and triazole derivatives. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include phosphorus pentasulfide, which is used for sulfurizing agents in the synthesis of thiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the triazole ring can yield various triazoline derivatives.
Scientific Research Applications
Structural Characteristics
The compound features several key structural components:
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Furan Moiety : Often associated with cytotoxic effects against cancer cells.
- Thiophene Group : This heterocyclic structure can enhance biological activity through various interactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial and antifungal activities. The triazole ring is particularly significant in imparting antifungal properties, while the furan moiety may enhance cytotoxicity against specific cancer cell lines .
Anticancer Activity
The compound's structure suggests potential anticancer applications. The presence of the triazole and furan rings is linked to enhanced antiproliferative activity. For instance, similar compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) .
Anticancer Efficacy
A study investigated the anticancer properties of various triazole derivatives similar to this compound. The derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects attributed to their structural features. The study highlighted the importance of substituents on the triazole ring in enhancing activity against cancer cells .
Antimicrobial Activity
Research on triazole compounds has demonstrated their efficacy against resistant strains of bacteria and fungi. For example, compounds with a similar structural framework exhibited strong activity against pathogens like Candida albicans and Staphylococcus aureus. This underscores the relevance of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H -1,2,4-triazol -1 -yl]ethyl}-1-(thiophen -2 -yl)cyclopentane -1-carboxamide in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid, which exhibit similar reactivity and biological activities.
Triazole Derivatives: Compounds like 1,2,4-triazole, which share the triazole ring and have comparable chemical properties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, which have similar structural features and reactivity.
Uniqueness
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound known for its potential biological activities. This article delves into its structure, synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The structural components include:
- Cyclopropyl group : Enhances lipophilicity and biological interactions.
- Furan ring : Known for its role in various biological activities.
- Triazole moiety : Associated with antifungal and antibacterial properties.
- Carboxamide functional group : Important for hydrogen bonding and receptor interactions.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Common reagents include:
- Potassium permanganate for oxidation,
- Hydrogen gas with palladium on carbon for reduction,
- Halogenating agents for substitution reactions.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity in the final product.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The presence of the triazole ring is particularly noteworthy for its antifungal activity, while the sulfonamide group has been linked to antibacterial effects .
Anticancer Potential
The compound has shown promise in cytotoxicity assays against cancer cell lines. For instance, structural analogs of triazoles have demonstrated significant activity against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific enzymes or receptors in cellular pathways, modulating their activity and leading to various biological effects .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Triazole Derivatives : A series of novel Mannich bases containing triazole moieties were synthesized and tested for anticancer activity. Results indicated significant cytotoxic effects against multiple cancer cell lines .
- Antimicrobial Evaluation : Compounds with similar structural features were assessed for their antibacterial properties against resistant strains of bacteria, showing promising results that warrant further exploration .
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions:
- Triazolone core formation : Cyclocondensation of hydrazine derivatives with cyclopropane carbonyl chloride under reflux in DMF (80°C) to form the 1,2,4-triazol-5-one ring .
- Ethyl linker introduction : Alkylation using ethylene dihalide with a base (e.g., K₂CO₃) in DMF at 60°C .
- Carboxamide coupling : Amide bond formation between the intermediate and 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid using EDC/HOBt in dichloromethane (DCM) at room temperature .
Table 1. Synthesis Optimization Parameters
| Step | Critical Parameters | Purpose | Reference |
|---|---|---|---|
| Triazolone formation | Solvent (DMF), 80°C, 12h | Maximize ring cyclization | |
| Alkylation | Base (K₂CO₃), DMF, 60°C | Ensure efficient nucleophilic substitution | |
| Amide coupling | EDC/HOBt, DCM, rt | Achieve high coupling efficiency |
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
-
1H NMR (400 MHz, DMSO-d₆): Assign protons from the cyclopropane (δ 1.2–1.5 ppm), ethyl linker (δ 3.4–3.7 ppm), and thiophene (δ 7.1–7.3 ppm) .
-
13C NMR : Confirm carbonyl groups (δ 165–175 ppm) and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+ at m/z 486.18 for C₂₃H₂₃N₅O₃S) .
Table 2. Key NMR Assignments
Group 1H NMR (δ, ppm) 13C NMR (δ, ppm) Cyclopropane 1.2–1.5 (m, 4H) 10–15 (sp³ carbons) Thiophene 7.1–7.3 (m, 3H) 125–135 (aromatic) Triazolone carbonyl - 168–170
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
